
2-(3,4-Dichlorophenyl)-1-fluoronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dichlorophenyl)-1-fluoronaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a naphthalene ring substituted with a 3,4-dichlorophenyl group and a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-1-fluoronaphthalene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3,4-dichlorophenyl is coupled with a fluoronaphthalene derivative in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and is highly efficient.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process can be optimized by using high-throughput reactors and continuous flow systems to enhance yield and reduce production costs. Additionally, the use of recyclable catalysts and green chemistry principles can further improve the sustainability of the production process .
化学反応の分析
Types of Reactions
2-(3,4-Dichlorophenyl)-1-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., bromine, iodine) and Lewis acids (e.g., aluminum chloride) as catalysts.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield halogenated derivatives, while oxidation reactions can produce quinones or other oxidized forms .
科学的研究の応用
2-(3,4-Dichlorophenyl)-1-fluoronaphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.
作用機序
The mechanism of action of 2-(3,4-Dichlorophenyl)-1-fluoronaphthalene involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring can influence its reactivity and binding affinity to various biological targets. The compound may act by inhibiting specific enzymes or receptors, leading to changes in cellular processes and functions .
類似化合物との比較
Similar Compounds
3,4-Dichlorophenylacetic acid: Another compound with a 3,4-dichlorophenyl group, used in different applications.
3,4-Dichloromethylphenidate: A stimulant drug with a similar structural motif.
Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate: Used as a catalyst in Mitsunobu reactions.
Uniqueness
2-(3,4-Dichlorophenyl)-1-fluoronaphthalene is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents is less common and provides distinct properties compared to other similar compounds .
特性
分子式 |
C16H9Cl2F |
|---|---|
分子量 |
291.1 g/mol |
IUPAC名 |
2-(3,4-dichlorophenyl)-1-fluoronaphthalene |
InChI |
InChI=1S/C16H9Cl2F/c17-14-8-6-11(9-15(14)18)13-7-5-10-3-1-2-4-12(10)16(13)19/h1-9H |
InChIキー |
LQAKKOGZEAMATO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-Chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane](/img/structure/B15063094.png)
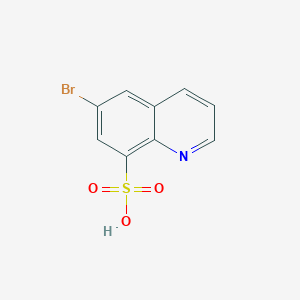
![3-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one](/img/structure/B15063106.png)
![(2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl acetate](/img/structure/B15063112.png)
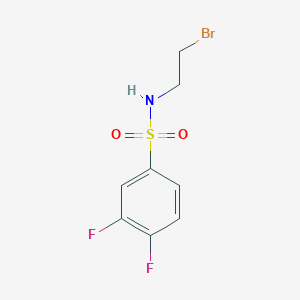
![2-Bromo-7-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15063124.png)
![7-Iodo-2-methylbenzo[d]thiazol-6-amine](/img/structure/B15063129.png)
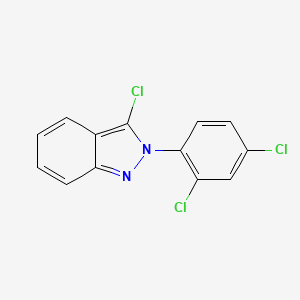
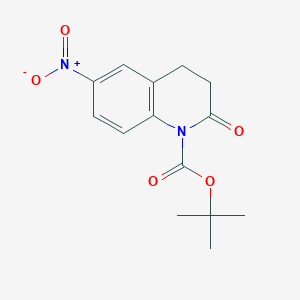
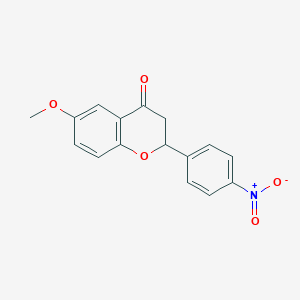
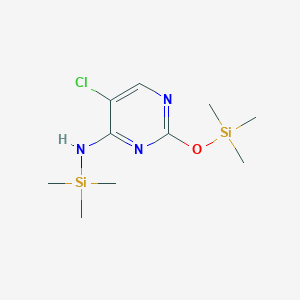
![3'-(3,4-dimethoxyphenyl)spiro[3H-indene-2,2'-oxirane]-1-one](/img/structure/B15063157.png)
![Tetradecanal, 3-[(4-methoxyphenyl)methoxy]-, (3R)-](/img/structure/B15063173.png)
